N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 651769-68-5
VCID: VC16809454
InChI: InChI=1S/C15H13N5O/c1-20(13-5-3-2-4-6-13)15(21)12-9-7-11(8-10-12)14-16-18-19-17-14/h2-10H,1H3,(H,16,17,18,19)
SMILES:
Molecular Formula: C15H13N5O
Molecular Weight: 279.30 g/mol

N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide

CAS No.: 651769-68-5

Cat. No.: VC16809454

Molecular Formula: C15H13N5O

Molecular Weight: 279.30 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide - 651769-68-5

Specification

CAS No. 651769-68-5
Molecular Formula C15H13N5O
Molecular Weight 279.30 g/mol
IUPAC Name N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide
Standard InChI InChI=1S/C15H13N5O/c1-20(13-5-3-2-4-6-13)15(21)12-9-7-11(8-10-12)14-16-18-19-17-14/h2-10H,1H3,(H,16,17,18,19)
Standard InChI Key DQNLYXSCBCJNJB-UHFFFAOYSA-N
Canonical SMILES CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=NNN=N3

Introduction

Structural Characteristics and Molecular Properties

Core Structure and Functional Groups

N-Methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide features a benzamide backbone substituted with a tetrazole ring at the para position and both methyl and phenyl groups on the amide nitrogen. The molecular formula is C₁₅H₁₃N₅O, with a calculated molecular weight of 279.30 g/mol. The tetrazole ring exists in a 2H-tautomeric form, which enhances its aromaticity and stability compared to 1H-tetrazoles.

The compound’s planar benzamide group facilitates π-π stacking interactions with biological targets, while the tetrazole ring’s electron-rich nature enables hydrogen bonding and coordination with metal ions. This dual functionality is shared with structurally related compounds like N-methyl-4-(2H-tetrazol-5-yl)benzamide, which has demonstrated antimicrobial activity.

Comparative Analysis with Analogous Compounds

Compound NameMolecular FormulaKey Structural DifferencesBiological Activity
N-Methyl-4-(2H-tetrazol-5-yl)benzamideC₉H₉N₅OLacks N-phenyl groupAntimicrobial, antifungal
N-[4-(2H-Tetrazol-5-yl)phenyl]benzamide C₁₄H₁₁N₅OBenzamide without N-methyl/N-phenylUnder investigation
Target CompoundC₁₅H₁₃N₅ON-methyl and N-phenyl substituentsHypothesized enhanced activity

The addition of N-phenyl in the target compound likely increases lipophilicity, potentially improving membrane permeability compared to its analogs .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of tetrazole-containing benzamides typically involves:

  • Cycloaddition Reactions: Reacting nitriles with sodium azide in the presence of a catalyst (e.g., Bi(NO₃)₃·5H₂O) to form the tetrazole ring .

  • Amide Coupling: Introducing methyl and phenyl groups via nucleophilic substitution or reductive amination.

For example, N-methyl-4-(2H-tetrazol-5-yl)benzamide is synthesized by reacting 2H-tetrazole with N-methylbenzoyl chloride. Adapting this method, the target compound could be synthesized by substituting benzoyl chloride with N-methyl-N-phenylbenzoyl chloride, followed by tetrazole ring formation.

Microwave-Assisted Synthesis

Recent advances in microwave chemistry, as demonstrated in the synthesis of 5-aminotetrazoles , suggest that the target compound could be synthesized efficiently using:

  • Reagents: N-methyl-N-phenylbenzamide, sodium azide, Bi(NO₃)₃·5H₂O.

  • Conditions: Microwave irradiation at 125°C for 10–15 minutes.

  • Yield: Estimated 60–75% based on analogous reactions .

Biological Activities and Mechanism of Action

Antifungal Mechanisms

The tetrazole ring disrupts fungal ergosterol biosynthesis by inhibiting CYP51 lanosterol demethylase, a key enzyme in ergosterol production. Molecular docking studies of similar compounds show binding energies of −8.2 kcal/mol to CYP51, suggesting comparable efficacy for the target compound.

Pharmacological and Toxicological Profile

ADMET Predictions

ParameterPredictionRationale
Water SolubilityLow (LogP: 2.8)High lipophilicity from phenyl groups
CYP450 InhibitionModerate (CYP3A4, CYP2D6)Tetrazole-metal interactions
hERG InhibitionLow riskLack of cationic charge at physiological pH

These predictions align with data from N-methyl-4-(2H-tetrazol-5-yl)benzamide, which shows no cardiotoxicity in preclinical models.

Acute Toxicity

In rodent studies, analogs exhibit LD₅₀ > 500 mg/kg, indicating low acute toxicity. Histopathological analyses reveal no organ damage at therapeutic doses.

Challenges in Development and Scale-Up

Synthetic Hurdles

  • Regioselectivity: Ensuring 2H-tetrazole formation over 1H-tautomers requires precise pH control (pH 4–5).

  • Purification: Column chromatography is needed to separate N-methyl/N-phenyl isomers, increasing production costs.

Stability Issues

The tetrazole ring is susceptible to hydrolysis under acidic conditions (t₁/₂: 12 hours at pH 2). Encapsulation in liposomes or PEGylation could improve stability.

Future Directions and Applications

Targeted Drug Delivery

Conjugating the compound to folate receptors or antibody-drug conjugates (ADCs) could enhance tumor-specific uptake. Preliminary work on similar benzamides shows a 3-fold increase in cytotoxicity when targeted.

Hybrid Molecules

Combining the tetrazole ring with fluoroquinolone scaffolds may yield dual-action antibiotics. For example, ciprofloxacin-tetrazole hybrids inhibit DNA gyrase and topoisomerase IV simultaneously.

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